4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-
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Overview
Description
2,5-Dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure under relatively mild conditions.
Industrial Production Methods
While specific industrial production methods for 2,5-Dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolopyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrrolopyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a scaffold for developing kinase inhibitors, particularly targeting Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs)
Biology: It is used in the study of enzyme inhibition and signal transduction pathways.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. For example, it acts as a selective inhibitor of JAK1 by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: This compound is structurally similar, with a CH group replacing the N-7 of adenine.
Tofacitinib: A JAK inhibitor with a similar pyrrolopyrimidine core structure.
Uniqueness
2,5-Dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing selective inhibitors with potential therapeutic applications.
Properties
IUPAC Name |
2,5-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-9-7-6(4)8(12)11-5(2)10-7/h3H,1-2H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIRAVCQZUCWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)NC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326646 |
Source
|
Record name | 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95927-51-8 |
Source
|
Record name | 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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